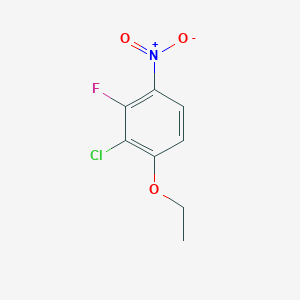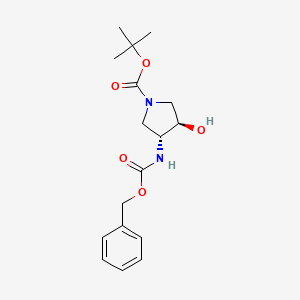
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions starting from benzene. The typical synthetic route involves the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively. The methoxy group is then introduced through a methylation reaction. The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .
化学反応の分析
Types of Reactions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens, which activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles.
Nucleophilic Aromatic Substitution: Reagents include nucleophiles like hydroxide ions or amines.
Reduction: Reducing agents such as hydrogen gas, palladium catalysts, or metal hydrides are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with new electrophilic groups attached to the benzene ring.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: Amino derivatives of the original compound.
科学的研究の応用
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene has several applications in scientific research:
作用機序
The mechanism of action of 1-bromo-3-chloro-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic attack, forming a negatively charged intermediate, which then loses a halide ion to form the final product.
類似化合物との比較
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: Lacks both the chlorine and methoxy groups, resulting in distinct chemical properties and uses.
4-Chloro-3-nitroanisole:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and versatility in various applications.
特性
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSTWCNYIZGVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














